molecular formula C7H8F2N2 B3192431 (2,4-Difluorobenzyl)hydrazine CAS No. 627076-28-2

(2,4-Difluorobenzyl)hydrazine

Cat. No.: B3192431
CAS No.: 627076-28-2
M. Wt: 158.15 g/mol
InChI Key: JLJMIRMXLTZWOO-UHFFFAOYSA-N
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Description

(2,4-Difluorobenzyl)hydrazine is an organic compound characterized by the presence of hydrazine and fluorine functional groups. It is also known by other names such as alpha,alpha-Difluoro-p-tolylhydrazine and (2,4-Difluorophenyl)hydrazine

Scientific Research Applications

(2,4-Difluorobenzyl)hydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and Schiff bases.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

“(2,4-Difluorobenzyl)hydrazine” is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

The synthesis of (2,4-Difluorobenzyl)hydrazine typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Common synthetic routes include:

    Solution-based synthesis: This method involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions.

    Mechanosynthesis: This approach uses mechanical force to induce chemical reactions, often resulting in higher yields and shorter reaction times.

    Solid-state melt reactions: This method involves heating the reactants to their melting points to facilitate the reaction.

Chemical Reactions Analysis

(2,4-Difluorobenzyl)hydrazine undergoes various types of chemical reactions, including:

    Nucleophilic addition: This reaction involves the addition of a nucleophile to a carbonyl group, forming a hydrazone.

    Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and other nucleophiles.

    Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Comparison with Similar Compounds

(2,4-Difluorobenzyl)hydrazine can be compared with other similar compounds, such as:

    (2,4-Difluorobenzyl)chloride: This compound also contains fluorine substituents on a benzyl ring but differs in its functional group, which is a chloride instead of a hydrazine.

    (2,4-Difluorophenyl)hydrazine: This compound is similar in structure but lacks the benzyl group, making it less reactive in certain types of chemical reactions.

    (2,4-Difluorobenzyl)amine: This compound contains an amine group instead of a hydrazine, resulting in different chemical properties and reactivity.

Properties

IUPAC Name

(2,4-difluorophenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMIRMXLTZWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288511
Record name [(2,4-Difluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627076-28-2
Record name [(2,4-Difluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627076-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,4-Difluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-Difluorobenzyl)hydrazine
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(2,4-Difluorobenzyl)hydrazine
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(2,4-Difluorobenzyl)hydrazine
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(2,4-Difluorobenzyl)hydrazine

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